

A Technical Guide to the Spectroscopic Profile of Grasshopper Ketone

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Compound of Interest

Compound Name: Grasshopper ketone

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This document provides a comprehensive overview of the spectroscopic properties of **Grasshopper ketone**, a naturally occurring allenic ketone. Isolated from various sources, including the grasshopper *Romalea microptera* and the brown alga *Sargassum*, this compound has garnered interest for its notable anti-inflammatory properties.^{[1][2]} This guide consolidates available spectroscopic data, outlines detailed experimental protocols for its analysis, and visualizes key analytical workflows and biological pathways.

Chemical and Physical Properties

Grasshopper ketone, with the IUPAC name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one, is a C13 apocarotenoid.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₀ O ₃	PubChem[1]
Molecular Weight	224.30 g/mol	PubChem[1]
Exact Mass	224.14124450 Da	PubChem[1]
Appearance	Powder	TargetMol[2]
SMILES	CC(=O)C=C=C1--INVALID-LINK--C)O">C@(C)O	PubChem[1]
InChIKey	QMXLZUOHZGYGDY-JBGXHEPSSA-N	PubChem[1]

Spectroscopic Data Summary

The following tables present a summary of the key spectroscopic data for **Grasshopper ketone**. Due to the conjugated and allenic nature of the ketone, its spectral features are distinctive.

Table 1: Infrared (IR) Spectroscopy Data

The IR spectrum of **Grasshopper ketone** is characterized by the presence of hydroxyl, carbonyl, and allene functional groups. The conjugation of the carbonyl group with the allene system typically shifts the C=O stretching frequency to a lower wavenumber.[3][4]

Functional Group	Characteristic Absorption (cm ⁻¹)	Expected Appearance
O-H Stretch (Alcohols)	~3400	Strong, Broad
C-H Stretch (Alkanes)	~2950-2850	Medium to Strong
C=C=C Stretch (Allene)	~1950	Medium
C=O Stretch (α,β-Unsaturated Ketone)	~1685-1666	Strong

Table 2: ^{13}C NMR Spectroscopy Data

^{13}C NMR spectroscopy provides detailed information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.[5]

Carbon Type	Expected Chemical Shift (ppm)
C=O (Ketone)	195 - 220
C=C=C (Allene, central carbon)	200 - 215
C=C=C (Allene, terminal carbons)	90 - 110
C-O (Alcohol)	60 - 80
C-C (Aliphatic)	10 - 50

Note: Specific peak assignments for **Grasshopper ketone** were not available in the provided search results. The data presented are based on typical chemical shift ranges for the respective functional groups.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry of ketones often involves characteristic fragmentation patterns, such as alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements for larger ketones.[6][7][8]

Ion Type	Expected m/z	Fragmentation Pathway
$[\text{M}]^+$ (Molecular Ion)	224	Electron ionization resulting in the parent ion.
$[\text{M} - \text{CH}_3]^+$	209	Loss of a methyl radical.
$[\text{M} - \text{H}_2\text{O}]^+$	206	Dehydration (loss of water) from the hydroxyl groups.
$[\text{CH}_3\text{CO}]^+$ (Acylium ion)	43	Alpha-cleavage, a common pathway for methyl ketones.[7]

Experimental Protocols

The following sections detail standardized protocols for the spectroscopic analysis of natural products like **Grasshopper ketone**.

This protocol outlines the steps for acquiring high-quality ^1H and ^{13}C NMR spectra for structural elucidation.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified **Grasshopper ketone** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD). The chosen solvent must completely dissolve the analyte without its signals overlapping with key analyte signals.^[9]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.
 - Place the sample into the NMR spectrometer's magnet.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse program (e.g., 'zg30' or 'zg'). A 90° pulse is often used for quantitative analysis to maximize signal strength.^[9] Typically, 16 to

64 scans are co-added.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[\[5\]](#)
- 2D NMR (Optional): For complete structural assignment, run 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.
- Data Processing and Analysis:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Assign peaks to the corresponding atoms in the molecular structure.

This protocol is for obtaining an IR spectrum to identify the functional groups present in the molecule.

- Sample Preparation:
 - Neat Liquid/Oil: If the sample is a viscous oil, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.[\[10\]](#)
 - Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
 - Solution: Prepare a 5-10% solution in a solvent that has minimal absorption in the region of interest (e.g., CCl_4 or CS_2).
- Instrument Setup and Data Acquisition:

- Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.[10]
- Perform a background scan using either the empty salt plates or a cell containing the pure solvent.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[10]
- Data Processing and Analysis:
 - The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
 - Identify and label the characteristic absorption bands corresponding to the functional groups in **Grasshopper ketone**.

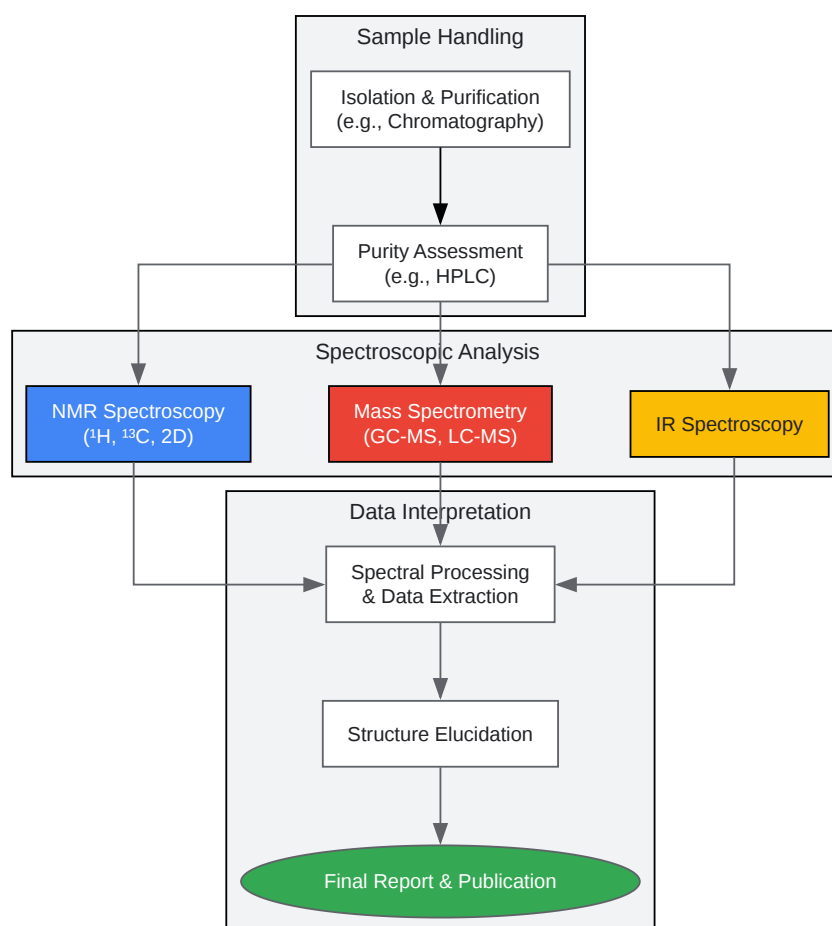
This protocol is suitable for the analysis of volatile and semi-volatile compounds like terpenoids.

- Sample Preparation:
 - Prepare a stock solution of **Grasshopper ketone** in a volatile organic solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 1 mg/mL.
 - Create a dilution series for calibration if quantitative analysis is required.
 - For analysis, prepare a dilute solution (e.g., 1-10 µg/mL). An internal standard can be added for improved quantitation.
- Instrument Setup:
 - Gas Chromatograph (GC):
 - Install a suitable capillary column (e.g., DB-5ms, HP-5ms).
 - Set the injector temperature to 250-280 °C.

- Use helium as the carrier gas with a constant flow rate (e.g., 1.0-1.5 mL/min).
- Program the oven temperature ramp. A typical program might start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5-10 minutes.
- Mass Spectrometer (MS):
 - Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C).
 - Operate in Electron Ionization (EI) mode at 70 eV.
 - Set the mass scan range, for example, from m/z 40 to 400.
- Data Acquisition and Analysis:
 - Inject 1 µL of the prepared sample into the GC.
 - Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
 - Identify the peak corresponding to **Grasshopper ketone** based on its retention time.
 - Analyze the mass spectrum of the identified peak, noting the molecular ion and key fragment ions. Compare the fragmentation pattern with known patterns for ketones and terpenoids.[\[11\]](#)[\[12\]](#)

Visualizations: Workflows and Biological Pathways

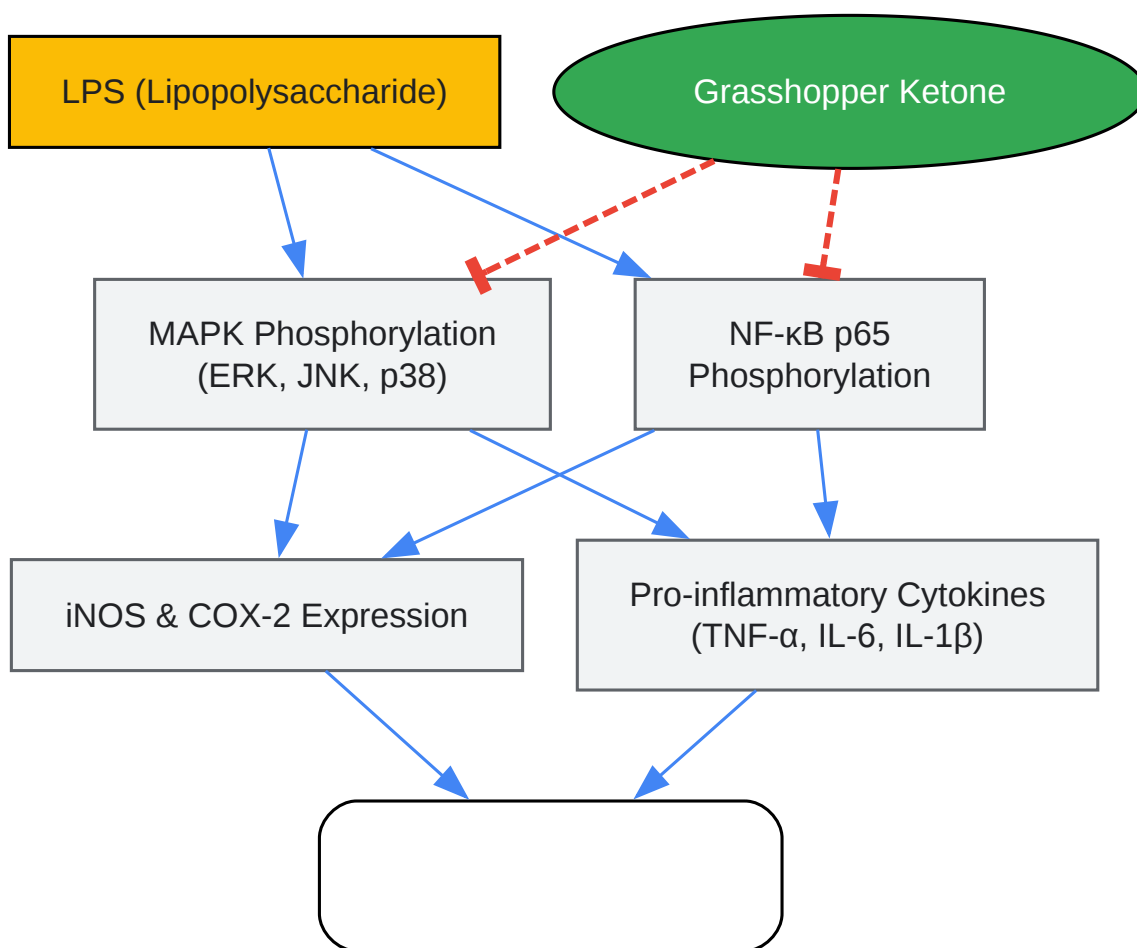
The following diagram illustrates a typical workflow for the characterization of a natural product like **Grasshopper ketone** using multiple spectroscopic techniques.



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Caption: Workflow for natural product spectroscopic analysis.

Grasshopper ketone demonstrates significant anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.[2] The diagram below outlines its mechanism of action in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.



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Caption: Inhibition of inflammatory pathways by **Grasshopper ketone**.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Grasshopper Ketone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590532#spectroscopic-data-of-grasshopper-ketone]

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